Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Description
Properties
IUPAC Name |
methyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBICORUQQTJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to yield the intermediate ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and solvent-free methods to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a role in the inflammatory response . The compound’s antiproliferative effects are linked to its ability to interfere with cell division processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methoxyphenyl)-4-oxobutyrate
- Methyl 4-(4-bromophenyl)-4-oxobutyrate
- Ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate
Uniqueness
Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of compounds with specific biological activities .
Biological Activity
Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Methyl ester group : Enhances solubility and bioavailability.
- 3,4-difluorophenyl moiety : Imparts unique reactivity and stability due to the presence of fluorine atoms.
The chemical formula is , with a molecular weight of approximately 246.22 g/mol.
The biological activity of this compound is largely attributed to its interaction with various biomolecules. Preliminary studies suggest the following mechanisms:
- Enzyme Interaction : The difluorophenyl group may enhance binding affinity to specific enzymes, potentially acting as an inhibitor or modulator. This could influence pathways related to inflammation and cancer progression.
- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Properties : Compounds with similar structures have shown anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Enzyme Inhibition | Potential inhibition of kynurenine-3-hydroxylase |
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated significant inhibition of cell viability. The compound was tested at different concentrations, revealing an IC50 value indicative of its potency against melanoma cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it can be metabolized by cytochrome P450 enzymes and excreted via urine or feces. This information is crucial for understanding its therapeutic potential and optimizing dosing regimens in clinical applications.
Q & A
Q. What established synthetic routes yield Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate, and what are typical yields?
The compound is synthesized via a multi-step process starting with cyclopropane derivatives and aromatic ketones. A key method involves reacting intermediates under controlled conditions, such as using methyl tetrahydrofuran (MeTHF) as an extraction solvent and recrystallizing the crude product in toluene to achieve 77% yield . Optimized protocols emphasize solvent selection and temperature control to minimize side reactions.
Q. Which spectroscopic techniques confirm the structure of this compound?
Structural validation employs:
- NMR Spectroscopy : To identify proton environments (e.g., fluorophenyl protons, methyl ester groups).
- IR Spectroscopy : To detect carbonyl (C=O) stretches (~1700 cm⁻¹) and ester functionalities.
- Mass Spectrometry (MS) : For molecular ion peaks (e.g., m/z 215 [MH]⁺) . Cross-referencing these techniques ensures accurate structural assignment .
Q. What common chemical reactions involve this compound?
The compound undergoes reactions typical of esters and ketones:
- Ester Hydrolysis : Acid- or base-catalyzed cleavage to yield carboxylic acids.
- Nucleophilic Substitution : At the ketone group with amines or hydrazines.
- Reduction : Ketone-to-alcohol conversion using NaBH₄ or LiAlH₄ .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis?
Key parameters include:
- Solvent Systems : Non-polar solvents (e.g., toluene) enhance solubility and reduce side reactions .
- Catalysts : Lewis acids (e.g., BF₃) improve reaction rates and regioselectivity.
- Temperature : Elevated temperatures (~60°C) accelerate kinetics but require monitoring to prevent degradation . Process analytical technology (PAT) tools, like in-situ FTIR, enable real-time monitoring .
Q. How should discrepancies in spectroscopic data be resolved during structural elucidation?
Q. Can computational modeling predict reactivity in novel reactions?
Density Functional Theory (DFT) simulations model:
- Electrophilic Reactivity : Fluorine substituents’ electron-withdrawing effects on the ketone group.
- Transition States : For nucleophilic attacks or cycloadditions. Such models guide experimental design, reducing trial-and-error approaches .
Q. What in vivo models evaluate the pharmacokinetics of this compound?
- Rodent Models : Assess absorption, distribution, and metabolism (e.g., plasma half-life, tissue bioavailability).
- Microsomal Assays : Identify cytochrome P450-mediated metabolic pathways.
- Toxicology Studies : Dose-response relationships in zebrafish or murine models .
Methodological Considerations
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
